molecular formula C28H20FN3O5 B3538203 (5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione

Cat. No.: B3538203
M. Wt: 497.5 g/mol
InChI Key: ZCGMKWGNDIVDDE-MFKUBSTISA-N
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Description

(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a nitrobenzyl ether, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step often involves the use of a fluorobenzyl halide in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the nitrobenzyl ether: This can be accomplished through the reaction of a nitrobenzyl alcohol with the naphthalene moiety, typically using a dehydrating agent to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[[2-[(4-nitrophenyl)methoxy]naphthalen-1-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20FN3O5/c29-21-10-5-18(6-11-21)16-31-27(33)25(30-28(31)34)15-24-23-4-2-1-3-20(23)9-14-26(24)37-17-19-7-12-22(13-8-19)32(35)36/h1-15H,16-17H2,(H,30,34)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGMKWGNDIVDDE-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-3-(4-fluorobenzyl)-5-({2-[(4-nitrobenzyl)oxy]naphthalen-1-yl}methylidene)imidazolidine-2,4-dione

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